4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Overview
Description
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClN2O3S and a molecular weight of 240.71 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl chloride group, and a methylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the reaction of 4-(Methylcarbamoyl)piperidine with chlorosulfonic acid, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The compound can be reduced under specific conditions to form the corresponding sulfonamide.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic groups, making it useful in chemical modifications and synthesis .
Comparison with Similar Compounds
Similar compounds to 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride include other sulfonyl chlorides and piperidine derivatives. Some examples are:
4-(Methylcarbamoyl)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-(Methylcarbamoyl)piperidine-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity and the presence of both a piperidine ring and a sulfonyl chloride group, which allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-(methylcarbamoyl)piperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHIEVMQRLYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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